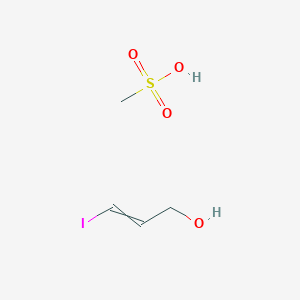
3-Iodoprop-2-en-1-ol;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodoprop-2-en-1-ol;methanesulfonic acid is a chemical compound that combines the properties of an iodinated alcohol and a sulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodoprop-2-en-1-ol;methanesulfonic acid typically involves the iodination of allyl alcohol followed by the introduction of the methanesulfonic acid group. The reaction conditions often require the use of iodine and a suitable solvent, such as acetic acid, under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, where allyl alcohol is reacted with iodine in the presence of a catalyst. The subsequent addition of methanesulfonic acid is carried out under optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Iodoprop-2-en-1-ol;methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the iodinated group to a hydroxyl group.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Iodoprop-2-en-1-ol;methanesulfonic acid has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its reactive iodine atom.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 3-Iodoprop-2-en-1-ol;methanesulfonic acid exerts its effects involves the reactivity of the iodine atom and the sulfonic acid group. The iodine atom can participate in electrophilic substitution reactions, while the sulfonic acid group can act as a strong acid catalyst in various chemical processes. These properties make the compound useful in facilitating a range of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
3-Iodoprop-2-yn-1-ol: Similar structure but with a triple bond instead of a double bond.
Methanesulfonic acid: Lacks the iodinated alcohol component.
Iodopropynyl butylcarbamate: Contains an iodinated propynyl group but with different functional groups.
Uniqueness
3-Iodoprop-2-en-1-ol;methanesulfonic acid is unique due to the combination of an iodinated alcohol and a sulfonic acid group in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
142389-35-3 |
|---|---|
Molecular Formula |
C4H9IO4S |
Molecular Weight |
280.08 g/mol |
IUPAC Name |
3-iodoprop-2-en-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C3H5IO.CH4O3S/c4-2-1-3-5;1-5(2,3)4/h1-2,5H,3H2;1H3,(H,2,3,4) |
InChI Key |
HKPKJNKNVPTXTG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C(C=CI)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















